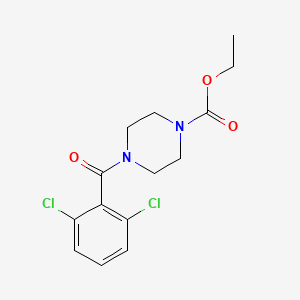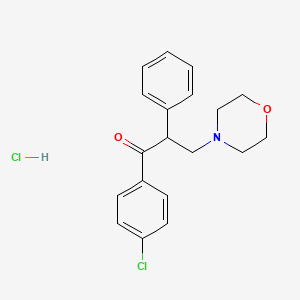
ethyl 4-(2,6-dichlorobenzoyl)-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2,6-dichlorobenzoyl)-1-piperazinecarboxylate, commonly known as EDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EDC is a piperazine derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
科学研究应用
EDC has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory, anti-tumor, and anti-anxiety agent. EDC has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, EDC has been reported to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. EDC has also been shown to reduce anxiety-like behaviors in animal models.
作用机制
The mechanism of action of EDC is not fully understood, but it has been suggested that EDC may exert its effects through the modulation of various signaling pathways. EDC has been reported to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses. In addition, EDC has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. EDC has also been reported to modulate the activity of GABA receptors, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
EDC has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anxiolytic effects. EDC has been reported to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. In addition, EDC has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. EDC has also been reported to reduce anxiety-like behaviors in animal models, which may be attributed to its modulatory effects on GABA receptors.
实验室实验的优点和局限性
EDC has several advantages for lab experiments, including its ease of synthesis and high yield. In addition, EDC has been reported to exhibit low toxicity, making it a suitable candidate for further studies. However, EDC has some limitations, including its poor solubility in water, which may affect its bioavailability. In addition, the mechanism of action of EDC is not fully understood, which may hinder its further development as a therapeutic agent.
未来方向
There are several future directions for EDC research, including its potential use as a therapeutic agent for various inflammatory diseases and cancers. Further studies are needed to elucidate the mechanism of action of EDC and to identify its molecular targets. In addition, the development of more efficient methods for the synthesis of EDC may facilitate its further studies. Furthermore, the investigation of the pharmacokinetics and pharmacodynamics of EDC may provide valuable insights into its potential therapeutic applications.
Conclusion:
EDC is a piperazine derivative that has shown promising results in various biochemical and physiological studies. EDC has been reported to exhibit anti-inflammatory, anti-tumor, and anxiolytic effects, making it a potential candidate for further studies as a therapeutic agent. The synthesis of EDC has been reported to be a straightforward and efficient process, providing high yields of the compound. However, further studies are needed to elucidate the mechanism of action of EDC and to identify its molecular targets.
合成方法
EDC can be synthesized through various methods, including the reaction of ethyl 4-piperazinecarboxylate with 2,6-dichlorobenzoyl chloride. Another method involves the reaction of ethyl 4-piperazinecarboxylate with 2,6-dichlorobenzamide, followed by the treatment with ethyl chloroformate. The synthesis of EDC has been reported to be a straightforward and efficient process, providing high yields of the compound.
属性
IUPAC Name |
ethyl 4-(2,6-dichlorobenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c1-2-21-14(20)18-8-6-17(7-9-18)13(19)12-10(15)4-3-5-11(12)16/h3-5H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSOVMMMVHLAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367383 |
Source


|
| Record name | ST50694471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5739-47-9 |
Source


|
| Record name | ST50694471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5015787.png)
![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5015793.png)

![N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B5015803.png)
![3-[(4-bromophenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5015822.png)
![2-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5015824.png)
![5-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015833.png)

![1-[5-(methoxymethyl)-2-furyl]-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B5015846.png)
![7-{[4-(benzyloxy)-3-ethoxyphenyl][(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5015851.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine](/img/structure/B5015857.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015870.png)
![2-[(4-chlorobenzyl)thio]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium iodide](/img/structure/B5015876.png)